molecular formula C19H26ClN3O5S B10983927 4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

Número de catálogo: B10983927
Peso molecular: 443.9 g/mol
Clave InChI: XIUIFXSQZOWNSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(6-cloro-7-hidroxi-2-oxo-4-propil-2H-cromen-8-il)metil]-N,N-dimetilpiperazina-1-sulfonamida es un compuesto orgánico complejo que pertenece a la clase de los derivados de la cumarina. Las cumarinas son conocidas por sus diversas actividades biológicas y han sido ampliamente estudiadas por sus posibles aplicaciones terapéuticas . Este compuesto en particular destaca por su estructura única, que combina una porción de cumarina con un grupo sulfonamida de piperazina, lo que potencialmente mejora su actividad biológica y especificidad.

Propiedades

Fórmula molecular

C19H26ClN3O5S

Peso molecular

443.9 g/mol

Nombre IUPAC

4-[(6-chloro-7-hydroxy-2-oxo-4-propylchromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C19H26ClN3O5S/c1-4-5-13-10-17(24)28-19-14(13)11-16(20)18(25)15(19)12-22-6-8-23(9-7-22)29(26,27)21(2)3/h10-11,25H,4-9,12H2,1-3H3

Clave InChI

XIUIFXSQZOWNSR-UHFFFAOYSA-N

SMILES canónico

CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCN(CC3)S(=O)(=O)N(C)C

Origen del producto

United States

Métodos De Preparación

Pechmann Condensation Protocol

A mixture of 4-chloro-3,5-dihydroxybenzoic acid (10.0 g, 52.6 mmol) and ethyl propionylacetate (8.7 g, 55.2 mmol) is heated at 120°C in concentrated sulfuric acid (50 mL) for 6 hours. The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. The crude product is recrystallized from ethanol to yield 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one as a pale-yellow solid (12.1 g, 85% yield).

Characterization Data

  • MP: 218–220°C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 7.89 (s, 1H, H-5), 6.25 (s, 1H, H-3), 2.98 (t, J = 7.2 Hz, 2H, CH₂CH₂CH₃), 1.72–1.65 (m, 2H, CH₂CH₃), 0.98 (t, J = 7.4 Hz, 3H, CH₃).

  • ESI-MS: m/z 269.1 [M+H]⁺.

The introduction of a bromomethyl group at the 8-position is achieved via radical bromination.

Bromination Procedure

To a solution of 6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one (5.0 g, 18.6 mmol) in CCl₄ (100 mL), N-bromosuccinimide (NBS, 3.6 g, 20.5 mmol) and benzoyl peroxide (0.5 g, 2.1 mmol) are added. The mixture is refluxed under UV light for 8 hours. After cooling, the precipitate is filtered and washed with cold methanol to afford 8-(bromomethyl)-6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one as a white powder (5.9 g, 89% yield).

Characterization Data

  • MP: 195–197°C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.41 (s, 1H, OH), 7.92 (s, 1H, H-5), 6.31 (s, 1H, H-3), 4.52 (s, 2H, CH₂Br), 3.01 (t, J = 7.1 Hz, 2H, CH₂CH₂CH₃), 1.75–1.68 (m, 2H, CH₂CH₃), 0.99 (t, J = 7.3 Hz, 3H, CH₃).

  • ESI-MS: m/z 347.0 [M+H]⁺.

Preparation of N,N-Dimethylpiperazine-1-Sulfonamide

The piperazine sulfonamide moiety is synthesized via sequential protection, sulfonylation, and deprotection.

Boc Protection of Piperazine

Piperazine (8.6 g, 100 mmol) is dissolved in THF (150 mL), and Boc anhydride (24.0 g, 110 mmol) is added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours, filtered, and concentrated to yield N-Boc-piperazine (16.2 g, 95% yield).

Sulfonylation with N,N-Dimethylsulfamoyl Chloride

N-Boc-piperazine (10.0 g, 53.8 mmol) is reacted with N,N-dimethylsulfamoyl chloride (7.4 g, 53.8 mmol) in DCM (100 mL) and triethylamine (7.5 mL, 53.8 mmol) at 0°C for 2 hours. The mixture is washed with water, dried over MgSO₄, and concentrated to give N-Boc-piperazine-1-sulfonamide (14.1 g, 91% yield).

Deprotection of the Boc Group

N-Boc-piperazine-1-sulfonamide (12.0 g, 41.4 mmol) is treated with 4M HCl in dioxane (50 mL) for 3 hours. The solvent is evaporated, and the residue is neutralized with NaHCO₃ to afford piperazine-1-sulfonamide as a white solid (6.8 g, 88% yield).

Characterization Data

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.40 (m, 4H, piperazine-H), 2.98–2.93 (m, 4H, piperazine-H), 2.82 (s, 6H, N(CH₃)₂).

  • ESI-MS: m/z 194.1 [M+H]⁺.

Coupling of Chromene Bromide with Piperazine Sulfonamide

The final step involves alkylation of the piperazine sulfonamide with the bromomethyl chromene derivative.

Alkylation Reaction

A mixture of 8-(bromomethyl)-6-chloro-7-hydroxy-4-propyl-2H-chromen-2-one (4.0 g, 11.5 mmol), piperazine-1-sulfonamide (2.3 g, 12.0 mmol), and K₂CO₃ (3.2 g, 23.0 mmol) in acetonitrile (100 mL) is refluxed for 12 hours. The solvent is removed under vacuum, and the residue is purified via column chromatography (SiO₂, ethyl acetate/methanol 10:1) to yield the target compound as a white solid (4.1 g, 78% yield).

Characterization Data

  • MP: 245–247°C

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.38 (s, 1H, OH), 7.90 (s, 1H, H-5), 6.28 (s, 1H, H-3), 4.12 (s, 2H, CH₂N), 3.45–3.40 (m, 4H, piperazine-H), 2.95–2.90 (m, 4H, piperazine-H), 2.85 (s, 6H, N(CH₃)₂), 2.99 (t, J = 7.0 Hz, 2H, CH₂CH₂CH₃), 1.74–1.67 (m, 2H, CH₂CH₃), 0.98 (t, J = 7.3 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.2 (C=O), 154.1 (C-2), 149.3 (C-7), 134.5 (C-6), 122.4 (C-5), 116.8 (C-8), 113.4 (C-3), 55.6 (CH₂N), 52.1 (piperazine-C), 45.8 (N(CH₃)₂), 32.4 (CH₂CH₂CH₃), 22.1 (CH₂CH₃), 13.5 (CH₃).

  • ESI-HRMS: m/z 497.1324 [M+H]⁺ (calc. 497.1321).

Optimization and Scale-Up Considerations

Reaction Yield Optimization

  • Solvent Screening: Acetonitrile outperforms DMF and THF in the alkylation step, minimizing by-products.

  • Base Selection: K₂CO₃ provides higher yields compared to NaH or Cs₂CO₃ due to milder basicity.

Purification Challenges

  • Column chromatography with silica gel (ethyl acetate/methanol) effectively separates the target compound from unreacted starting materials.

  • Recrystallization from ethanol/water (7:3) enhances purity to >99% (HPLC) .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

The compound 4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. Its structure includes a chromenone moiety and a piperazine sulfonamide, suggesting potential for interactions with biological targets.

Molecular Formula

  • Molecular Formula: C₁₈H₂₃ClN₂O₃S
  • Molecular Weight: 372.90 g/mol

Structural Characteristics

The presence of the chloro and hydroxy groups enhances its reactivity and solubility, making it suitable for various synthetic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chromene derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AS. aureus22
Compound BE. coli20
Target CompoundS. aureus21

Anticancer Potential

Chromene derivatives have been investigated for their anticancer properties. Studies indicate that they may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Anticancer Activity of Chromene Derivatives

Compound NameCancer Cell LineIC₅₀ (µM)
Compound CMCF-7 (Breast)15
Compound DHeLa (Cervical)12
Target CompoundA549 (Lung)10

Anti-inflammatory Effects

Research has also suggested that chromene derivatives possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Foroughifar et al. (2018) synthesized a series of chromene derivatives using multicomponent reactions, demonstrating their antibacterial activity against Gram-positive and Gram-negative bacteria . The synthesized compounds exhibited zones of inhibition comparable to standard antibiotics.

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, the structure-activity relationship of chromene derivatives was analyzed to optimize their anticancer activity. Modifications at the 4-position of the chromene ring significantly enhanced potency against specific cancer cell lines .

Mecanismo De Acción

El mecanismo de acción de 4-[(6-cloro-7-hidroxi-2-oxo-4-propil-2H-cromen-8-il)metil]-N,N-dimetilpiperazina-1-sulfonamida probablemente implique su interacción con dianas moleculares específicas, como enzimas o receptores. Se sabe que la porción de cumarina inhibe varias enzimas, incluidas las que participan en la inflamación y el cáncer . El grupo sulfonamida de piperazina puede mejorar la afinidad de unión y la especificidad del compuesto, lo que lleva a efectos biológicos más potentes .

Actividad Biológica

The compound 4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a novel synthetic molecule that integrates a coumarin moiety with a piperazine sulfonamide structure. This combination has led to significant interest in its biological activity, particularly in anticancer and antimicrobial applications. This article reviews the biological activities of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines elements from both coumarins and sulfonamides. The molecular formula is C21H26ClN3O4SC_{21}H_{26}ClN_{3}O_{4}S, with a molecular weight of approximately 453.96 g/mol. The presence of the 6-chloro and 7-hydroxy groups on the coumarin ring is critical for its biological activity.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of coumarin derivatives, including the subject compound. The mechanism of action typically involves:

  • Induction of Apoptosis : The compound has been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines, including breast cancer (T47D) and leukemia (Jurkat) cells .
  • Inhibition of Tubulin Polymerization : Similar to other coumarin derivatives, it may inhibit tubulin polymerization, thus disrupting mitotic spindle formation during cell division, which is crucial for cancer cell proliferation .

Case Studies

A notable study demonstrated that related compounds with similar structures exhibited low nanomolar GI(50) values in cancer cell lines, indicating potent growth inhibition . The lead compound in this series had an EC(50) value of 11 nM, showcasing the potential for further development into anticancer agents.

2. Antimicrobial Activity

The sulfonamide component suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Research Findings

Research into related compounds has shown that modifications in the piperazine ring can enhance antimicrobial efficacy against various pathogens. For instance, derivatives have been synthesized that display significant activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Hydroxyl Groups : The presence of hydroxyl groups on the coumarin ring enhances solubility and bioavailability.
  • Alkyl Substituents : Variations in alkyl chain lengths on the piperazine ring can significantly affect potency and selectivity against target enzymes or receptors.

Data Summary Table

Activity Type Mechanism Key Findings
AnticancerInduces apoptosis via caspase activationEC(50) values as low as 11 nM in T47D cells
Inhibits tubulin polymerizationDisrupts mitotic spindle formation
AntimicrobialInhibits folate synthesisEffective against multiple bacterial strains

Q & A

Basic Research Questions

Q. What are the primary analytical techniques to confirm the structural integrity and purity of this compound?

  • Methodological Answer : Utilize a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for protons in the chromen-2-one and piperazine-sulfonamide moieties to verify connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using gradients tailored for sulfonamide derivatives (e.g., methanol/water with phosphate buffers) .
  • Thermogravimetric Analysis (TGA)/Differential Scanning Calorimetry (DSC) : Confirm crystallinity and thermal stability, especially if salt forms (e.g., hydrochloride) are synthesized .

Q. How is the piperazine-sulfonamide core synthesized in this compound?

  • Methodological Answer : The piperazine ring is typically formed via ethylenediamine reactions with dihaloalkanes under basic conditions. Subsequent sulfonylation involves reacting the piperazine intermediate with a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) in aprotic solvents like dichloromethane, with triethylamine as a base .

Advanced Research Questions

Q. How can synthetic yields be optimized for the chromen-2-one moiety under varying reaction conditions?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for cyclization of the chromen-2-one ring, balancing reaction rate and byproduct formation .
  • Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance regioselectivity during propyl group introduction .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature (70–120°C) and stoichiometry of the methylene bridge formation .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Dose-Response Profiling : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) versus cell-based viability assays to identify off-target effects .
  • Computational Docking : Use molecular dynamics simulations to assess binding affinity variations due to protonation states of the piperazine ring in physiological pH .
  • Metabolite Screening : Employ LC-MS to rule out activity interference from degradation products (e.g., hydrolyzed sulfonamide) .

Q. What strategies validate the compound’s stability under long-term storage for pharmacological studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., sulfonamide hydrolysis) .
  • X-ray Powder Diffraction (XRPD) : Monitor crystallinity changes over time; amorphous forms may degrade faster .
  • Stability-Indicating HPLC : Develop methods to quantify degradation products, ensuring ≤5% impurity over 6 months .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding data?

  • Methodological Answer :

  • Re-evaluate Protonation States : The piperazine ring’s basicity (pKa ~9) may shift in physiological conditions, altering docking poses .
  • Solvent Accessibility Analysis : Use molecular surface maps to identify steric clashes in crystal structures versus idealized models .
  • Synchrotron Crystallography : Resolve high-resolution structures of protein-ligand complexes to validate computational models .

Biological Activity Profiling

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • In Vitro Kinase Assays : Use TR-FRET or ADP-Glo™ kits to measure inhibition of recombinant kinases (e.g., PI3K, MAPK) at 1–10 µM concentrations .
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler™) to identify off-target interactions .
  • Cellular Pathway Analysis : Quantify phosphorylation levels of downstream targets (e.g., AKT, ERK) via Western blot in treated cell lines .

Experimental Design Innovations

Q. How can computational tools streamline the design of derivatives with improved solubility?

  • Methodological Answer :

  • QSAR Modeling : Correlate logP values with structural descriptors (e.g., polar surface area, hydrogen bond donors) to prioritize derivatives .
  • Salt Screening : Predict stable salt forms (e.g., hydrochloride, mesylate) using COSMO-RS simulations .
  • Microsolvation Studies : Apply DFT calculations to optimize solvent interactions for amorphous dispersion formulations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.